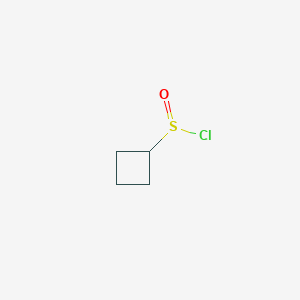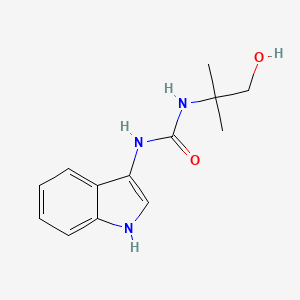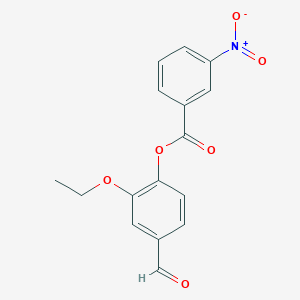![molecular formula C25H19N3O5 B2966617 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877656-33-2](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including two carbonyl groups, a phenyl group, a benzofuro group, a pyrimidinone group, and an acetamide group with a methoxyphenyl substituent. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro and pyrimidinone rings are likely to contribute to the rigidity of the molecule, while the phenyl and methoxyphenyl groups could provide some degree of rotational freedom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Anticancer Properties
A study explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to the chemical structure of interest, targeting anticancer properties. The research involved attaching different aryloxy groups to the pyrimidine ring, testing synthesized compounds on 60 cancer cell lines, and identifying a compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Radioligand Imaging
Another application involves radiosynthesis for imaging the translocator protein (18 kDa) with PET, highlighting its potential in neuroimaging and the study of neurological diseases. The research demonstrates the compound's capacity for labeling with fluorine-18, enabling in vivo imaging via positron emission tomography (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Activities
Research on novel derivatives derived from visnaginone and khellinone revealed anti-inflammatory and analgesic properties. The study synthesized various heterocyclic compounds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities compared to standard drugs (Abu‐Hashem et al., 2020).
Antifolate Inhibitors of Dihydrofolate Reductases
A study on novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases for cancer treatment indicates the scope of the chemical structure in therapeutic applications. The research provided insights into the compound's inhibitory activities against various dihydrofolate reductases (Gangjee et al., 1995).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide' involves the condensation of 3-methoxyaniline with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": ["3-methoxyaniline", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "acetic anhydride"], "Reaction": ["Step 1: Condensation of 3-methoxyaniline with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride to the intermediate product to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide."] } | |
Numéro CAS |
877656-33-2 |
Nom du produit |
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide |
Formule moléculaire |
C25H19N3O5 |
Poids moléculaire |
441.443 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-11-7-8-16(14-18)26-21(29)15-27-22-19-12-5-6-13-20(19)33-23(22)24(30)28(25(27)31)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
NLOGOWPWRSVTQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)
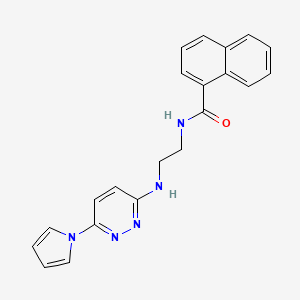
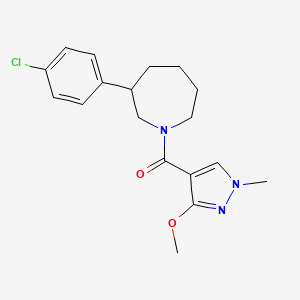
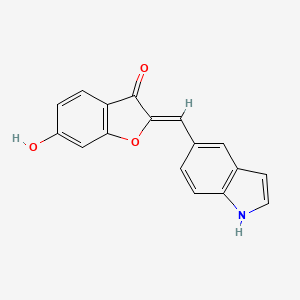

![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)

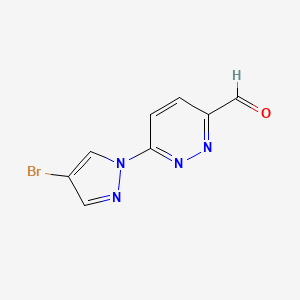
![7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2966551.png)
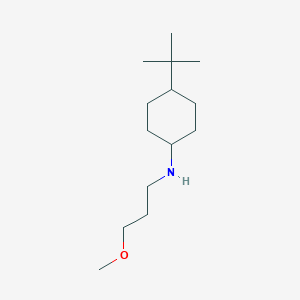
![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)
